molecular formula C10H11NO4S B14188559 Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate CAS No. 916438-48-7

Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate

Cat. No.: B14188559
CAS No.: 916438-48-7
M. Wt: 241.27 g/mol
InChI Key: OPBZGPWXWPRUSU-UHFFFAOYSA-N
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Description

Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiazole ring system with an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring system. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it useful in biological studies.

    Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly for treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Ethyl 1,1-dioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the rubber industry.

    Benzothiazole-2-carboxylic acid: Utilized in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

916438-48-7

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

ethyl 1,1-dioxo-3H-1,2-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H11NO4S/c1-2-15-10(12)11-7-8-5-3-4-6-9(8)16(11,13)14/h3-6H,2,7H2,1H3

InChI Key

OPBZGPWXWPRUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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